A Technical Guide to 3-Fluoro-4-(methylsulphonyl)benzyl bromide (CAS 942199-49-7): Properties, Synthesis, and Applications in Modern Drug Discovery
A Technical Guide to 3-Fluoro-4-(methylsulphonyl)benzyl bromide (CAS 942199-49-7): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-4-(methylsulphonyl)benzyl bromide (CAS No. 942199-49-7), a key building block in contemporary organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust synthetic and purification protocols, analyze its chemical reactivity from a mechanistic standpoint, and contextualize its application within the demanding field of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Compound Profile: Physicochemical and Safety Data
3-Fluoro-4-(methylsulphonyl)benzyl bromide is a trifunctionalized aromatic compound featuring a reactive benzyl bromide handle, a metabolically robust methylsulfonyl group, and a fluorine atom, a common modulator of pharmacokinetic properties. This unique combination of functional groups makes it a highly valuable intermediate for introducing complex motifs in multi-step syntheses.[1][2][3]
Key Properties
A summary of the essential physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 942199-49-7 | [1][4] |
| IUPAC Name | 4-(bromomethyl)-2-fluoro-1-methylsulfonylbenzene | [4] |
| Molecular Formula | C₈H₈BrFO₂S | [4] |
| Molecular Weight | 267.11 g/mol | [4] |
| Purity | Typically ≥98% | [4] |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(CBr)C=C1F | [4] |
| InChI Key | CJNUKUVHHHSIOD-UHFFFAOYSA-N | [4] |
Safety and Handling
As with most benzyl bromides, this reagent exhibits significant hazardous properties and requires careful handling in a controlled laboratory environment.
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Hazard Profile: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Like many benzylic halides, it is a lachrymator, a substance that irritates the eyes and causes tearing.[5][6]
-
Required Personal Protective Equipment (PPE): Operations involving this compound necessitate the use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5]
Synthesis, Purification, and Characterization
The most efficient and industrially scalable synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl bromide involves the selective free-radical bromination of the corresponding toluene precursor. This approach is favored over alternatives, such as the bromination of a benzyl alcohol, due to the directness of the C-H activation at the benzylic position.
Synthetic Workflow
The logical pathway to the target compound initiates from a commercially available substituted toluene, which undergoes oxidation followed by radical bromination.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Radical Bromination
This protocol describes a self-validating procedure for the synthesis and purification of the title compound from its toluene precursor.
Materials:
-
3-Fluoro-4-(methylsulphonyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 3-Fluoro-4-(methylsulphonyl)toluene in anhydrous acetonitrile.
-
Reagent Addition: Add 1.05 to 1.1 equivalents of N-Bromosuccinimide (NBS). Causality Note: A slight excess of NBS ensures complete consumption of the starting material, but a large excess can lead to dibromination.
-
Initiation: Add a catalytic amount (0.02-0.05 equivalents) of AIBN or BPO as a radical initiator.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS. Expertise Note: The reaction progress is often visually indicated by the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.[9][10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, and brine.
-
-
Purification (Self-Validation):
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield highly pure material.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key ¹H NMR signals include a characteristic singlet for the benzylic protons (-CH₂Br) around 4.5-4.8 ppm.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-Fluoro-4-(methylsulphonyl)benzyl bromide is dominated by its susceptibility to nucleophilic substitution at the benzylic carbon. The bromide ion is an excellent leaving group, and the benzylic position is activated towards both S_N1 and S_N2 pathways.
Nucleophilic Substitution Reactions
The primary mode of reactivity involves the displacement of the bromide by a wide range of nucleophiles. This reaction is the cornerstone of its application as a building block.
Caption: Generalized S_N2 mechanism for the title compound.
Common Nucleophiles and Products:
-
O-Alkylation: Alcohols and phenols react, typically in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃), to form benzyl ethers.
-
N-Alkylation: Primary and secondary amines, anilines, and nitrogen-containing heterocycles readily displace the bromide to form the corresponding benzylamines.
-
S-Alkylation: Thiols react to form thioethers.
-
C-Alkylation: Carbanions, such as those derived from malonic esters or organometallic reagents, can form new carbon-carbon bonds.[11]
Influence of Ring Substituents
The fluoro and methylsulfonyl groups are both strongly electron-withdrawing. While they do not directly participate in the substitution reaction at the benzylic carbon, they influence the overall electronic nature of the molecule. This deactivates the aromatic ring towards electrophilic aromatic substitution but does not significantly hinder the crucial nucleophilic substitution at the benzylic position.
Role in Medicinal Chemistry and Drug Discovery
The title compound is not an active pharmaceutical ingredient (API) itself but serves as a high-value scaffold for constructing them. Each component of its structure serves a deliberate purpose in modern drug design.
The "Bioisostere" Advantage
The strategic placement of fluorine and a methylsulfonyl group allows chemists to fine-tune the properties of a lead compound.
-
Fluorine: The introduction of fluorine is a well-established strategy in medicinal chemistry.[12] It can block sites of metabolic oxidation (e.g., P450-mediated hydroxylation), increase binding affinity through favorable electronic interactions, and modulate the pKa of nearby functional groups, thereby improving bioavailability.[2]
-
Methylsulfonyl Group: This group is a polar, aprotic, and metabolically stable hydrogen bond acceptor.[3] Its inclusion can enhance aqueous solubility, reduce the lipophilicity of a molecule to improve its pharmacokinetic profile, and slow metabolic degradation. Its stability against hydrolysis and reduction makes it a reliable functional group in a physiological environment.[3]
Application Workflow in Lead Optimization
This compound is typically used to introduce the 3-fluoro-4-(methylsulfonyl)benzyl moiety onto a core structure that already has some affinity for a biological target.
Caption: Use of the title compound in a lead optimization campaign.
For example, a lead compound from a screening campaign containing a phenol or aniline group could be alkylated with 3-Fluoro-4-(methylsulphonyl)benzyl bromide. The resulting analogue would then be tested to determine if the added moiety improved potency, selectivity, or pharmacokinetic properties like metabolic half-life. A similar strategy has been successfully employed in the development of potent receptor antagonists.[13]
Conclusion
3-Fluoro-4-(methylsulphonyl)benzyl bromide is a sophisticated chemical tool engineered for the precise demands of modern synthetic and medicinal chemistry. Its reactive benzyl bromide group provides a reliable point of attachment, while the fluorine and methylsulfonyl substituents offer established solutions for overcoming common challenges in drug development, such as poor metabolic stability and unfavorable solubility. A thorough understanding of its synthesis, handling, and reactivity empowers researchers to effectively incorporate this potent building block into the design and synthesis of next-generation therapeutics.
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